

"Nrf2 activator 18" chemical structure and properties

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Compound of Interest

Compound Name: Nrf2 activator 18

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An In-depth Technical Guide to Nrf2 Activator 18

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nrf2 activator 18, also known as HY-168709, is a potent, orally active small molecule activator of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses. **Nrf2 activator 18** promotes the nuclear translocation of Nrf2, leading to the enhanced expression of downstream cytoprotective genes. Notably, it has demonstrated anti-inflammatory properties, including the inhibition of Interleukin-6 (IL-6) release. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Nrf2 activator 18**, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Nrf2 activator 18 is chemically defined as 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide[1]. Its structure is characterized by a central pyrazole ring substituted with a tert-butyl group, a 4-fluorophenyl group, and a carboxamide moiety.

Table 1: Physicochemical Properties of **Nrf2 Activator 18**

| Property | Value | Source |
|--------------------------------|--|------------|
| Molecular Formula | C ₂₃ H ₂₄ FN ₃ O | PubChem[1] |
| IUPAC Name | 5-tert-butyl-1-(4-fluorophenyl)-N-methyl-N-[(Z)-2-phenylethenyl]pyrazole-3-carboxamide | PubChem[1] |
| Molecular Weight | 377.5 g/mol | PubChem[1] |
| Synonyms | HY-168709 | PubChem[1] |
| XLogP3-AA | 5.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 377.190341 g/mol | PubChem[1] |
| Monoisotopic Mass | 377.190341 g/mol | PubChem[1] |
| Topological Polar Surface Area | 38.1 Å ² | PubChem[1] |
| Heavy Atom Count | 28 | PubChem[1] |
| Complexity | 545 | PubChem[1] |

Biological Activity

Nrf2 activator 18 is a potent modulator of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative and electrophilic stress. Its primary mechanism of action involves the activation of Nrf2, leading to the transcription of a wide array of antioxidant and cytoprotective genes.

Table 2: In Vitro Biological Activity of **Nrf2 Activator 18**

| Assay | Description | Result | Source |
|-----------------|---|-----------------------------|--------------------------|
| IL-6 Inhibition | Inhibition of IL-6 release. | IC ₅₀ = 4.816 µM | MedChemExpress[2] [3] |
| Nrf2 Activation | Promotes the nuclear translocation of Nrf2. | Qualitative | MedChemExpress[2] [3] |
| HO-1 Activation | Activator of the Keap1/Nrf2/HO-1 signaling pathway. | Qualitative | MedChemExpress[2] [3] |

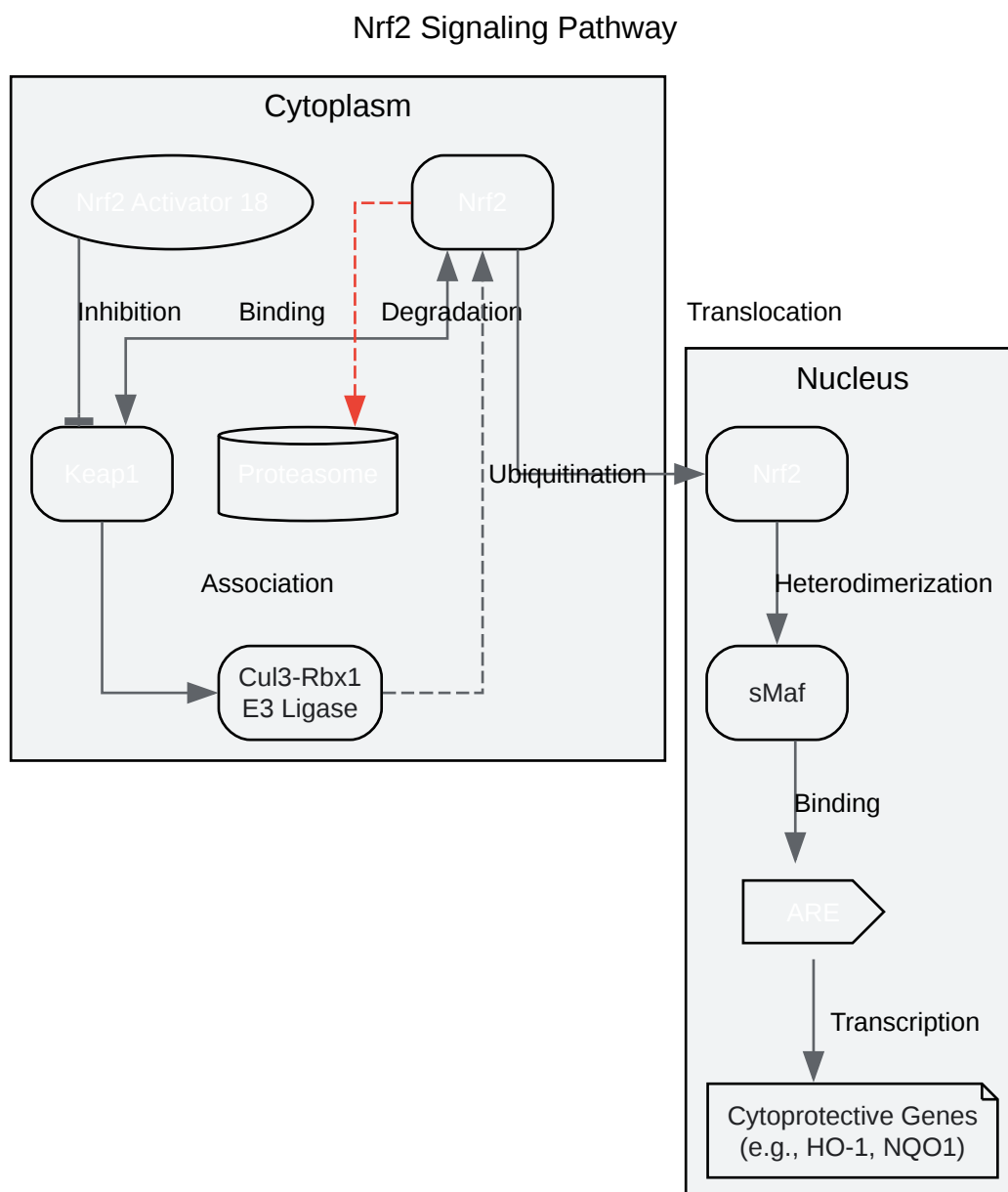
In Vivo Anti-Inflammatory Activity

Nrf2 activator 18 has demonstrated anti-inflammatory efficacy in a mouse model of PM2.5-induced lung injury[2][3].

Signaling Pathway and Experimental Workflows

The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like **Nrf2 activator 18**, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.



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Fig. 1: Nrf2 Signaling Pathway Activation

Experimental Workflow: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This workflow outlines the key steps to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with **Nrf2 activator 18**.

Nrf2 Nuclear Translocation Assay Workflow

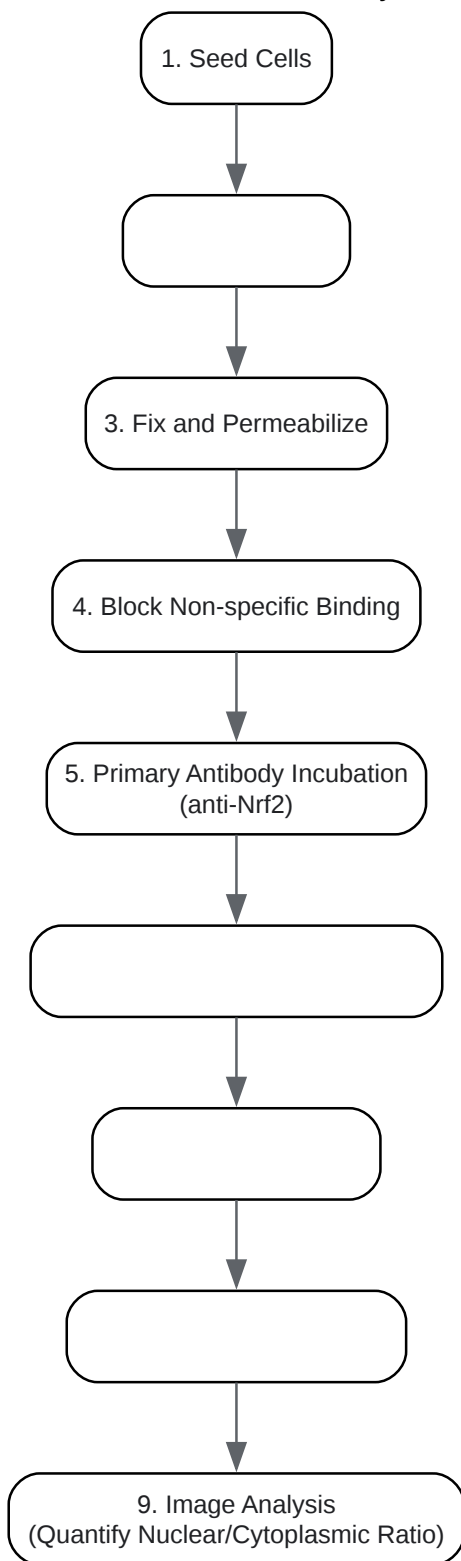
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Fig. 2: Immunofluorescence Workflow

Experimental Protocols

Nrf2 Nuclear Translocation by Western Blotting

This protocol allows for the semi-quantitative determination of Nrf2 levels in cytoplasmic and nuclear fractions.

Materials:

- Cell lysis buffer for cytoplasmic and nuclear fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)[4]
- Protease and phosphatase inhibitor cocktails
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of **Nrf2 activator 18** or vehicle control for the desired time.
- Cell Fractionation: Harvest cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the chosen kit[4].

- **Protein Quantification:** Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.
- **Western Blotting:** a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the Nrf2 levels in the nuclear fraction to the Lamin B1 loading control and in the cytoplasmic fraction to the GAPDH loading control.

IL-6 Inhibition Assay (ELISA)

This protocol is for quantifying the inhibitory effect of **Nrf2 activator 18** on the secretion of IL-6 from stimulated cells.

Materials:

- Appropriate cell line (e.g., RAW 264.7 macrophages)
- Cell culture medium and supplements
- Stimulant (e.g., Lipopolysaccharide - LPS)
- **Nrf2 activator 18**
- Human or mouse IL-6 ELISA kit
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a suitable density and allow them to attach.

- **Compound Treatment:** Pre-treat the cells with a serial dilution of **Nrf2 activator 18** for 1-2 hours.
- **Stimulation:** Add the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to the wells to induce IL-6 production. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.
- **Incubation:** Incubate the plate for an appropriate time (e.g., 24 hours) to allow for IL-6 secretion.
- **Sample Collection:** Collect the cell culture supernatant from each well.
- **ELISA:** Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
- **Data Analysis:** Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IL-6 in each sample. Determine the IC₅₀ value of **Nrf2 activator 18** for IL-6 inhibition by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Conclusion

Nrf2 activator 18 is a promising small molecule for the therapeutic activation of the Nrf2 pathway. Its ability to promote Nrf2 nuclear translocation and inhibit pro-inflammatory cytokine release highlights its potential in treating diseases associated with oxidative stress and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety.

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